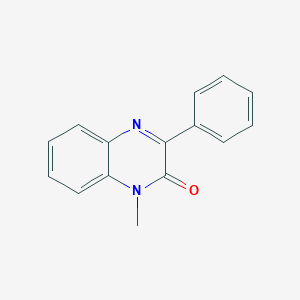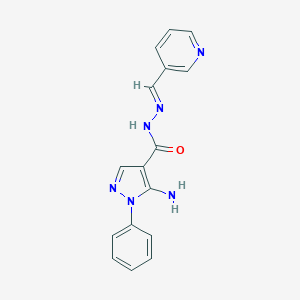
1-methyl-3-phenyl-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-phenyl-2(1H)-quinoxalinone, also known as MPQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has a unique structure that makes it highly attractive for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-methyl-3-phenyl-2(1H)-quinoxalinone is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. 1-methyl-3-phenyl-2(1H)-quinoxalinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. 1-methyl-3-phenyl-2(1H)-quinoxalinone has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
1-methyl-3-phenyl-2(1H)-quinoxalinone has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body, which are implicated in the development of many chronic diseases. 1-methyl-3-phenyl-2(1H)-quinoxalinone has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-methyl-3-phenyl-2(1H)-quinoxalinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also highly soluble in a variety of solvents, which makes it easy to work with in the lab. However, 1-methyl-3-phenyl-2(1H)-quinoxalinone has some limitations for use in lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, 1-methyl-3-phenyl-2(1H)-quinoxalinone has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for research on 1-methyl-3-phenyl-2(1H)-quinoxalinone. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another area of research is to better understand the mechanism of action of 1-methyl-3-phenyl-2(1H)-quinoxalinone, which may lead to the development of more effective drugs. Additionally, future research could focus on optimizing the synthesis of 1-methyl-3-phenyl-2(1H)-quinoxalinone to improve its purity and yield.
Synthesis Methods
The synthesis of 1-methyl-3-phenyl-2(1H)-quinoxalinone involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride. This method has been optimized to yield high purity 1-methyl-3-phenyl-2(1H)-quinoxalinone with good yields.
Scientific Research Applications
1-methyl-3-phenyl-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. 1-methyl-3-phenyl-2(1H)-quinoxalinone has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-methyl-3-phenylquinoxalin-2-one |
InChI |
InChI=1S/C15H12N2O/c1-17-13-10-6-5-9-12(13)16-14(15(17)18)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
XWBFKTDOMCTTDQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293186.png)

![8-Chloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293190.png)
![4-Methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293192.png)

![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)
![3-[1-(4-chloroanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B293198.png)
![2-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293199.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293200.png)
![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293205.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)
![methyl 2-benzylidene-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293209.png)